(3-Fluorobenzyl)hydrazine hydrochloride

Catalog No.
S3218571
CAS No.
1000805-94-6; 1351590-73-2
M.F
C7H10ClFN2
M. Wt
176.62
Availability
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(3-Fluorobenzyl)hydrazine hydrochloride

CAS Number

1000805-94-6; 1351590-73-2

Product Name

(3-Fluorobenzyl)hydrazine hydrochloride

IUPAC Name

(3-fluorophenyl)methylhydrazine;hydrochloride

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62

InChI

InChI=1S/C7H9FN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H

InChI Key

KBBOILOLFWOADT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CNN.Cl

Solubility

not available

(3-Fluorobenzyl)hydrazine hydrochloride is a chemical compound characterized by the molecular formula C7_7H10_{10}ClFN2_2. It is a derivative of hydrazine, distinguished by the substitution of a hydrazine moiety with a 3-fluorobenzyl group. This compound is notable for its versatility in various

  • Oxidation: The compound can be oxidized to yield azides or other oxidized derivatives.
  • Reduction: It can undergo reduction to form amines or other reduced products.
  • Substitution: The hydrazine moiety is capable of participating in nucleophilic substitution reactions, leading to the formation of various substituted derivatives .

These reactions highlight the compound's reactivity and potential for further chemical transformations.

Research into the biological activity of (3-Fluorobenzyl)hydrazine hydrochloride has revealed potential interactions with biomolecules, suggesting its utility in medicinal chemistry. Studies are ongoing to explore its therapeutic applications, particularly as a precursor in drug development. The presence of the fluorine atom may enhance its biological properties, making it a candidate for further investigation in pharmacological contexts .

The synthesis of (3-Fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with hydrazine hydrate. This reaction is generally performed under reflux conditions to ensure complete conversion of reactants. The product is isolated as a hydrochloride salt through the addition of hydrochloric acid .

In an industrial context, this synthesis may be scaled up, optimizing reaction conditions to maximize yield and purity. Additional purification steps such as recrystallization or chromatography may be employed to obtain the final product with desired specifications .

(3-Fluorobenzyl)hydrazine hydrochloride has diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Biological Research: The compound is studied for its potential interactions with biological systems and its role in drug discovery.
  • Industrial Use: It is utilized in producing specialty chemicals and as an intermediate in synthesizing other compounds .

Interaction studies involving (3-Fluorobenzyl)hydrazine hydrochloride focus on its potential effects on biological systems. Preliminary investigations suggest that this compound may interact with specific biomolecules, influencing various biochemical pathways. These studies are crucial for understanding its biological implications and therapeutic potential .

Several compounds share structural similarities with (3-Fluorobenzyl)hydrazine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUniqueness
BenzylhydrazineLacks fluorine substitutionBasic structure without halogen influence
PhenylhydrazineContains a phenyl group instead of a benzyl groupDifferent aromatic substitution
(4-Fluorobenzyl)hydrazine hydrochlorideFluorine at the 4-positionDifferent position of fluorine affects reactivity
(3,5-Difluorophenyl)hydrazine hydrochlorideTwo fluorines at different positionsIncreased electron-withdrawing effect
(2-Fluorophenyl)hydrazine hydrochlorideFluorine at the 2-positionDifferent steric and electronic properties

The presence of the fluorine atom at the 3-position in (3-Fluorobenzyl)hydrazine hydrochloride significantly influences its reactivity and interactions, distinguishing it from these similar compounds .

Dates

Modify: 2023-07-25

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